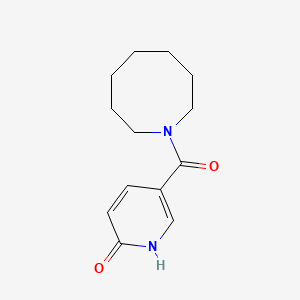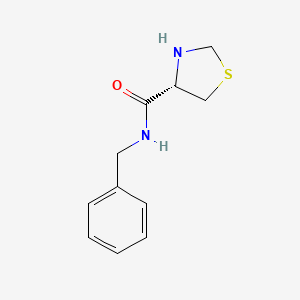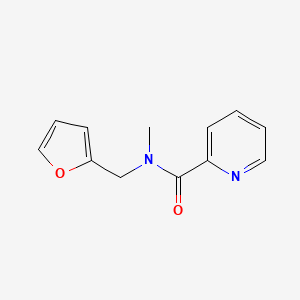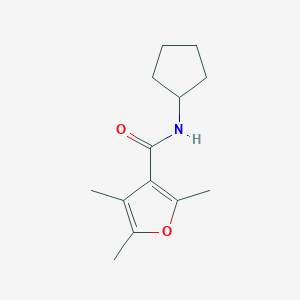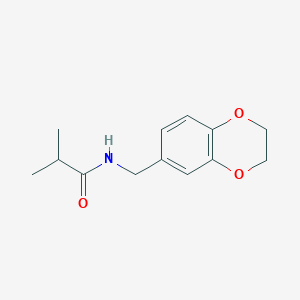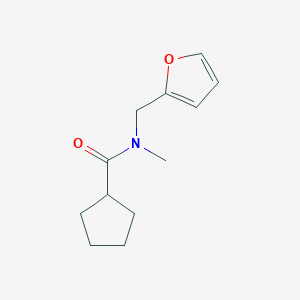
N-(furan-2-ylmethyl)-N-methylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N-methylcyclopentanecarboxamide, commonly known as FCPR03, is a newly synthesized compound that has gained attention in the field of medicinal chemistry. The compound has been found to possess potential therapeutic properties and has been the subject of several scientific studies.
Mechanism of Action
The exact mechanism of action of FCPR03 is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways that play a crucial role in cancer cell growth, viral replication, and inflammation. This inhibition leads to the suppression of these processes, thereby exhibiting therapeutic properties.
Biochemical and Physiological Effects:
FCPR03 has been found to exhibit biochemical and physiological effects in various in vitro and in vivo studies. The compound has been shown to inhibit the growth of cancer cells, reduce viral replication, and suppress inflammation. FCPR03 has also been found to induce apoptosis, a process that leads to programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of FCPR03 is its potential as a therapeutic agent for various diseases. The compound has been found to exhibit promising results in preclinical studies, making it a potential candidate for drug development. However, one of the limitations of FCPR03 is its limited availability, which makes it difficult to conduct large-scale studies.
Future Directions
There are several future directions for FCPR03 research. One of the directions is to determine the exact mechanism of action of the compound. Further studies are needed to understand the molecular interactions between FCPR03 and its target enzymes and signaling pathways. Another direction is to explore the potential of FCPR03 as a combination therapy with other drugs. Studies have shown that combination therapy can enhance the efficacy of drugs and reduce the risk of drug resistance. Finally, future studies should focus on the development of new synthetic methods for FCPR03, which can improve the yield and purity of the compound.
Conclusion:
In conclusion, FCPR03 is a newly synthesized compound that has gained attention in the field of medicinal chemistry. The compound has been found to possess potential therapeutic properties and has been the subject of several scientific studies. The synthesis of FCPR03 involves the reaction of furan-2-ylmethylamine with cyclopentanecarboxylic acid followed by N-methylation. FCPR03 has been found to exhibit promising results in preclinical studies, making it a potential candidate for drug development. However, further studies are needed to understand the exact mechanism of action of the compound and explore its potential as a combination therapy with other drugs.
Synthesis Methods
The synthesis of FCPR03 involves the reaction of furan-2-ylmethylamine with cyclopentanecarboxylic acid followed by N-methylation. The reaction is carried out under controlled conditions and yields a pure product. The purity of the product is confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
FCPR03 has been found to possess potential therapeutic properties and has been the subject of several scientific studies. The compound has been tested for its anticancer, antiviral, and anti-inflammatory properties. The results of these studies have shown promising results, making FCPR03 a potential candidate for drug development.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(9-11-7-4-8-15-11)12(14)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVPWZFRSHLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methylcyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
